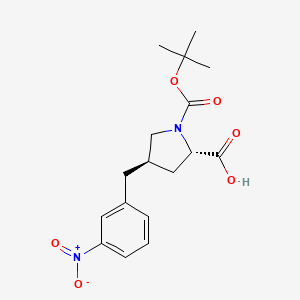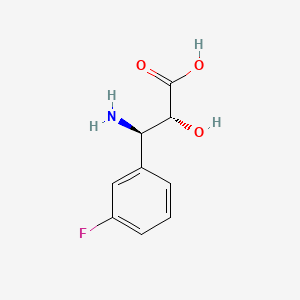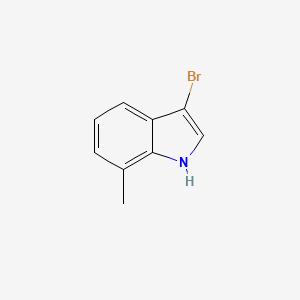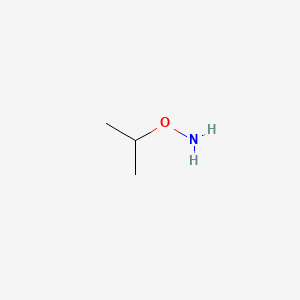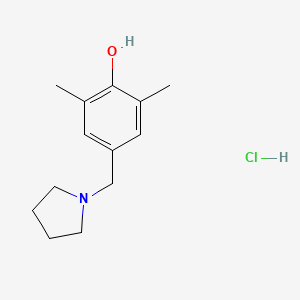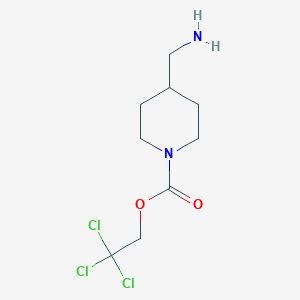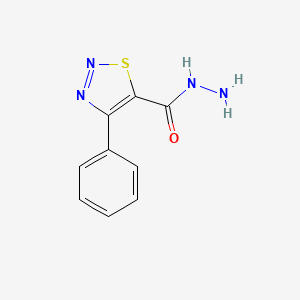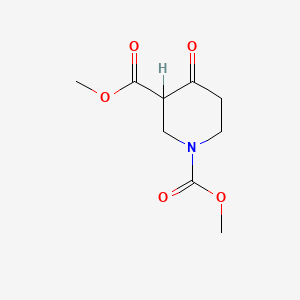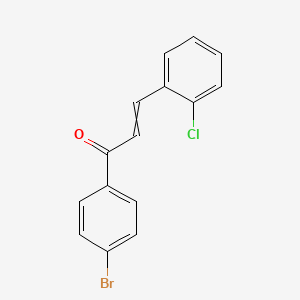
1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Overview
Description
1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, also known as Claisen-Schmidt condensation product, is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid with a molecular formula of C15H10BrClO. This compound has been widely used in scientific research for its diverse applications in various fields.
Scientific Research Applications
-
Anticancer : Chalcones have been found to exhibit anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that stops the spread of cancer cells .
-
Antioxidants : Chalcones can act as antioxidants . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
-
Anti-inflammatory : Chalcones have anti-inflammatory properties . They can reduce inflammation and swelling, making them potentially useful in treating conditions like arthritis .
-
Antimicrobial : Chalcones can also act as antimicrobial agents . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them potentially useful in treating infections .
-
Antiviral : Chalcones have been found to have antiviral properties . They can inhibit the replication of viruses, making them potentially useful in treating viral infections .
-
Fluorescent materials : Chalcones can be used in the synthesis of fluorescent materials . These materials can emit light upon being excited, making them useful in various applications such as bioimaging and optoelectronics .
-
Antidiabetic : Chalcones have been found to exhibit antidiabetic properties . They can help regulate blood sugar levels and improve insulin sensitivity, making them potentially useful in the treatment of diabetes .
-
Antihypertensive : Chalcones can act as antihypertensive agents . They can help lower blood pressure, making them potentially useful in the treatment of hypertension .
-
Anti-obesity : Chalcones have been found to have anti-obesity properties . They can help regulate body weight and fat metabolism, making them potentially useful in the treatment of obesity .
-
Neuroprotective : Chalcones can act as neuroprotective agents . They can help protect nerve cells from damage, making them potentially useful in the treatment of neurodegenerative diseases .
-
Hepatoprotective : Chalcones have been found to have hepatoprotective properties . They can help protect the liver from damage, making them potentially useful in the treatment of liver diseases .
-
Cosmetic Formulation Ingredients : Chalcones are used as ingredients in cosmetic formulations . They can provide various benefits such as skin whitening, anti-aging, and UV protection .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAOMTXVYPADSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402986 | |
| Record name | 1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |
CAS RN |
86293-48-3 | |
| Record name | 1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMO-2-CHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




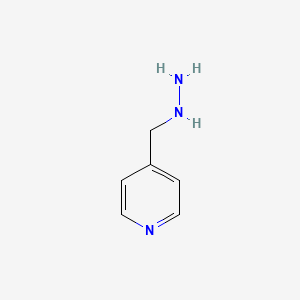
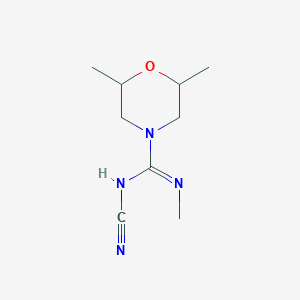
![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)

